molecular formula C12H16ClNO3 B2642770 N-{4-[2-(2-chloroethoxy)ethoxy]phenyl}acetamide CAS No. 37987-88-5

N-{4-[2-(2-chloroethoxy)ethoxy]phenyl}acetamide

Cat. No.: B2642770
CAS No.: 37987-88-5
M. Wt: 257.71
InChI Key: RUGNWQNPYXDNDN-UHFFFAOYSA-N
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Description

N-{4-[2-(2-chloroethoxy)ethoxy]phenyl}acetamide is a chemical compound with the molecular formula C12H16ClNO3 and a molecular weight of 257.719 g/mol . This compound is known for its unique structure, which includes a phenyl ring substituted with a chloroethoxyethoxy group and an acetamide group. It is used in various fields of scientific research due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(2-chloroethoxy)ethoxy]phenyl}acetamide typically involves the reaction of 4-hydroxyacetophenone with 2-(2-chloroethoxy)ethanol in the presence of a base, followed by acetylation of the resulting intermediate . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(2-chloroethoxy)ethoxy]phenyl}acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The acetamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-{4-[2-(2-azidoethoxy)ethoxy]phenyl}acetamide or N-{4-[2-(2-thiocyanatoethoxy)ethoxy]phenyl}acetamide.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of N-{4-[2-(2-aminoethoxy)ethoxy]phenyl}acetamide.

Scientific Research Applications

N-{4-[2-(2-chloroethoxy)ethoxy]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[2-(2-chloroethoxy)ethoxy]phenyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloroethoxyethoxy group can facilitate binding to specific sites on proteins, while the acetamide group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[2-(2-ethoxyethoxy)ethoxy]phenyl}acetamide
  • N-{4-[2-(2-methoxyethoxy)ethoxy]phenyl}acetamide
  • N-{4-[2-(2-fluoroethoxy)ethoxy]phenyl}acetamide

Uniqueness

N-{4-[2-(2-chloroethoxy)ethoxy]phenyl}acetamide is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group can participate in specific interactions that are not possible with other substituents, making this compound valuable for certain applications .

Properties

IUPAC Name

N-[4-[2-(2-chloroethoxy)ethoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-10(15)14-11-2-4-12(5-3-11)17-9-8-16-7-6-13/h2-5H,6-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGNWQNPYXDNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCOCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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